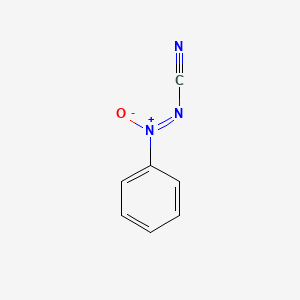

Phenylazoxycyanide

Description

Phenylazoxycyanide is a chemically synthesized compound characterized by a phenyl group linked to an azoxy (-N=N-O-) functional group and a cyanide (-CN) moiety. Research demonstrates that this compound exhibits stronger microtubule-disrupting activity compared to its structural and functional analogue, calvatic acid, a reference antibiotic . Its mechanisms of action and toxicity profile have been explored in isolated hepatocyte models and liver microsome assays, revealing significant impacts on cytochrome P-450 content and cellular viability .

Propriétés

Numéro CAS |

54797-20-5 |

|---|---|

Formule moléculaire |

C7H5N3O |

Poids moléculaire |

147.13 g/mol |

Nom IUPAC |

cyanoimino-oxido-phenylazanium |

InChI |

InChI=1S/C7H5N3O/c8-6-9-10(11)7-4-2-1-3-5-7/h1-5H |

Clé InChI |

IIYWDRMGBBSUQS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[N+](=NC#N)[O-] |

SMILES canonique |

C1=CC=C(C=C1)[N+](=NC#N)[O-] |

Synonymes |

phenyl-O,N,N-azoxycyanide phenyl-ONN-azoxycyanide phenylazoxycyanide |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally or Functionally Similar Compounds

Calvatic Acid

Calvatic acid, a natural antibiotic, serves as the primary comparator for phenylazoxycyanide due to shared biological targets. Key differences include:

This compound’s azoxy-cyanide structure enhances its electrophilic reactivity, enabling covalent binding to tubulin proteins, whereas calvatic acid’s lactone-based structure induces milder, reversible microtubule destabilization .

Other Structural Analogues

- Phenylhydrazine derivatives : These lack the azoxy group and cyanide, resulting in lower microtubule affinity but higher hemolytic toxicity .

- 2-Aminobenzamides: Structurally distinct, these compounds prioritize glycosylation modulation over cytoskeletal disruption, limiting cross-application in antimicrobial contexts .

Mechanistic and Toxicological Insights

Microtubule Targeting

This compound’s superior microtubule-disrupting activity correlates with its ability to alkylate tubulin sulfhydryl groups, a mechanism absent in calvatic acid.

Hepatic Metabolism

In rat liver microsomes, this compound reduces cytochrome P-450 content by 40–50%, impairing drug-metabolizing enzymes more severely than calvatic acid (20–30% reduction). This suggests a broader pharmacokinetic interference risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.